molecular formula C19H21Cl2N3O2 B2398037 2-(2,4-dichlorophenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034504-54-4

2-(2,4-dichlorophenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2398037
CAS No.: 2034504-54-4
M. Wt: 394.3
InChI Key: CHCVNTHISTWESG-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide is a synthetic small molecule of significant interest in chemical biology and preclinical research. Its structure combines a 2,4-dichlorophenoxy moiety, a group found in classic synthetic auxin herbicides like 2,4-D , with a complex aminopyridine-piperidine group often associated with targeting biological kinases and receptors . This unique hybrid architecture suggests potential as a novel molecular tool for investigating plant hormone signaling and uncontrolled growth in dicot plants . Concurrently, the presence of the (1-(pyridin-4-yl)piperidin-4-yl)methyl group indicates potential for applications in pharmacological probe development, particularly in areas involving kinase signaling pathways such as AMP-activated protein kinase (AMPK) or other metabolic enzymes. Researchers can utilize this compound to study its mechanism of action, selectivity, and effects in various in vitro and in vivo model systems. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O2/c20-15-1-2-18(17(21)11-15)26-13-19(25)23-12-14-5-9-24(10-6-14)16-3-7-22-8-4-16/h1-4,7-8,11,14H,5-6,9-10,12-13H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCVNTHISTWESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the dichlorophenoxy intermediate. This intermediate is then reacted with a pyridinyl-piperidinyl derivative under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of phenoxyacetamides and arylacetamides. Below is a systematic comparison with structurally and functionally related analogs, highlighting key differences in substituents, physicochemical properties, and biological activities.

Structural Analogues from Phenoxyacetamide Derivatives

describes phenoxyacetamide derivatives (e.g., compounds 27i–27m) featuring a 2,4-dichlorophenoxy group but varying amine substituents. For instance:

  • 27i : Cyclopropyl(4-fluorophenyl)methyl group.
  • 27m: Cyano(4-fluorophenyl)methyl group.
Parameter Target Compound 27i 27m
Molecular Weight ~437.3 g/mol* 447.3 g/mol 407.8 g/mol
Amine Substituent Piperidinyl-pyridinyl Cyclopropyl-fluorophenyl Cyano-fluorophenyl
Melting Point (°C) Not reported 109–110 112–116
Rf Value Not reported 0.44 (2:1 Hexane:EtOAc) 0.70 (1:1 Hexane:EtOAc)

*Estimated based on molecular formula.

Key Insight: The piperidinyl-pyridinyl group in the target compound introduces a larger, more polarizable heterocyclic system compared to cyclopropyl or cyano substituents in analogs. This may enhance solubility or receptor interactions but could increase steric hindrance .

N-Substituted Arylacetamides

and report analogs with divergent aryl and heterocyclic groups:

  • BG13961 (): 2-(2,4-Dichlorophenoxy)-N-(2-propanoyltetrahydroisoquinolin-7-yl)acetamide.
  • Compound I (): Dichlorophenyl-pyrazolylacetamide.
Parameter Target Compound BG13961 Compound I
Core Structure Piperidine-pyridine Tetrahydroisoquinoline Pyrazole
Molecular Weight ~437.3 g/mol* 407.3 g/mol 394.3 g/mol
Melting Point (°C) Not reported Not reported 473–475

Sulfonamide-Containing Analogs

and describe compounds with sulfonylphenyl substituents:

  • 327067-66-3 (): Pyrrolidinylsulfonylphenyl group.
  • 443.3441 g/mol analog (): Piperidinylsulfonylphenyl group.
Parameter Target Compound 327067-66-3 443.3441 g/mol
Substituent Piperidinyl-pyridinyl Pyrrolidinylsulfonylphenyl Piperidinylsulfonylphenyl
Molecular Weight ~437.3 g/mol* 429.3 g/mol 443.3 g/mol
Sulfur Content None 1 sulfur atom 1 sulfur atom

Key Insight : Sulfonyl groups in analogs may enhance aqueous solubility but introduce metabolic instability compared to the target compound’s pyridine-piperidine system .

Biological Activity

2-(2,4-dichlorophenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide, also known by its CAS number 2034504-54-4, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a dichlorophenoxy group with a piperidine derivative, suggesting possible interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C19H21Cl2N3O2C_{19}H_{21}Cl_{2}N_{3}O_{2}, and it has a molecular weight of 394.3 g/mol. The presence of chlorine atoms and the piperidine ring may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₁Cl₂N₃O₂
Molecular Weight394.3 g/mol
CAS Number2034504-54-4

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. Preliminary studies suggest that it may bind to receptors or enzymes involved in cellular signaling pathways, particularly those related to cell growth and apoptosis. Further research is needed to elucidate the exact molecular interactions and pathways affected by this compound.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

  • Prostate Cancer (PC-3)
  • Colon Cancer (HCT-116)
  • Renal Cancer (ACHN)

In one study, the compound showed IC50_{50} values of 0.67 µM against PC-3 cells, 0.80 µM against HCT-116 cells, and 0.87 µM against ACHN cells, indicating significant cytotoxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, suggesting potential applications in treating infections. The specific mechanisms through which it exerts these effects are still under investigation.

Study on Anticancer Activity

In a comprehensive study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer activities using the National Cancer Institute's protocols. Among these derivatives, several exhibited potent inhibitory effects on cancer cell proliferation . The study highlighted the importance of structural modifications in enhancing biological activity.

Mechanism-Based Studies

A recent article discussed mechanism-based approaches for evaluating compounds similar to this compound. These studies focused on understanding how modifications in chemical structure can influence biological outcomes, emphasizing the need for detailed mechanistic studies .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
2-(2,4-Dichlorophenoxy)acetic acidLacks piperidine groupHerbicidal activity
N-(2,4-Dichlorophenyl)-N'-pyridin-4-ylpiperidineDifferent substitution patternAntimicrobial activity

This comparison illustrates how variations in structure can lead to distinct biological activities.

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for preparing 2-(2,4-dichlorophenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Preparation of the dichlorophenoxy acetic acid derivative via nucleophilic substitution of 2,4-dichlorophenol with chloroacetyl chloride under alkaline conditions.
  • Step 2: Synthesis of the piperidine-pyridine intermediate, involving reductive amination of pyridine-4-carbaldehyde with piperidin-4-ylmethanamine.
  • Step 3: Coupling the two intermediates using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., pyridinyl protons at δ 8.5–8.7 ppm; piperidine methylene at δ 3.1–3.4 ppm).
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
  • Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~462.1 Da) .

Q. How can researchers design initial biological activity screening assays for this compound?

  • Target Selection: Prioritize targets based on structural analogs (e.g., kinase inhibition for pyridine-piperidine derivatives).
  • In Vitro Assays:
    • Enzyme inhibition assays (e.g., fluorescence-based kinase activity assays).
    • Cell viability studies (MTT assay) using cancer cell lines (e.g., HeLa, MCF-7).
  • Positive Controls: Include known inhibitors (e.g., staurosporine for kinase assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the final coupling step?

  • Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) for solubility and reactivity.
  • Catalyst Screening: Evaluate alternatives to EDC/HOBt (e.g., DCC/DMAP) for reduced side reactions.
  • Temperature Control: Perform the reaction under inert atmosphere (N₂) at 0°C to minimize decomposition.
  • Real-Time Monitoring: Use TLC (silica gel, UV visualization) to track reaction progress and terminate at optimal conversion (~90%) .

Q. What strategies address contradictory data in reported biological activities (e.g., varying IC₅₀ values across studies)?

  • Assay Standardization: Use identical buffer conditions (pH, ionic strength) and cell passage numbers.
  • Orthogonal Validation: Confirm activity with complementary methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Structural Confirmation: Re-analyze compound purity and stability (e.g., degradation products via LC-MS).
  • Meta-Analysis: Compare results with structurally related compounds (e.g., pyrazolopyrimidine derivatives) to identify SAR trends .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking: Use AutoDock Vina to model binding poses with kinase domains (e.g., EGFR, VEGFR).
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions (e.g., hydrogen bonds with pyridinyl nitrogen).
  • Pharmacophore Mapping: Identify critical features (e.g., dichlorophenoxy hydrophobicity, acetamide hydrogen-bond acceptors) using Schrödinger Suite .

Q. What methodologies assess the compound’s stability under varying storage and physiological conditions?

  • Forced Degradation Studies: Expose to heat (40°C), light (UV, 254 nm), and hydrolytic conditions (pH 1–13) for 48 hours.
  • LC-MS Stability Profiling: Monitor degradation products (e.g., hydrolysis of the acetamide group).
  • Long-Term Stability: Store at –20°C in amber vials with desiccants; test monthly via HPLC .

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